molecular formula C15H13F3N4O B10941228 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10941228
M. Wt: 322.28 g/mol
InChI Key: WFNBGMSBQOPGER-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a pyrazole ring and an oxadiazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted oxadiazoles: These compounds have similar trifluoromethyl groups but may differ in the position or nature of other substituents.

Uniqueness

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is unique due to its specific combination of a pyrazole and oxadiazole ring, along with the trifluoromethyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H13F3N4O

Molecular Weight

322.28 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H13F3N4O/c1-3-22-8-12(9(2)21-22)14-20-19-13(23-14)10-5-4-6-11(7-10)15(16,17)18/h4-8H,3H2,1-2H3

InChI Key

WFNBGMSBQOPGER-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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